Cas no 2228748-02-3 (2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid)

2-(1-Ethenyl-1H-pyrazol-4-yl)oxyacetic acid is a versatile heterocyclic compound featuring a pyrazole core functionalized with an ethenyl group and an acetic acid side chain. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and material science. The presence of both the ethenyl and carboxylic acid moieties allows for further derivatization, enabling cross-coupling reactions, polymer modifications, or conjugation with biomolecules. Its pyrazole ring contributes to stability and potential bioactivity, making it valuable in medicinal chemistry research. The compound’s balanced polarity enhances solubility in organic and aqueous media, facilitating its use in diverse synthetic pathways. Proper handling is advised due to its reactive functional groups.
2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid structure
2228748-02-3 structure
Product name:2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid
CAS No:2228748-02-3
MF:C7H8N2O3
MW:168.15002155304
CID:6369362
PubChem ID:165759000

2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid
    • 2228748-02-3
    • EN300-1730098
    • 2-[(1-ethenyl-1H-pyrazol-4-yl)oxy]acetic acid
    • Inchi: 1S/C7H8N2O3/c1-2-9-4-6(3-8-9)12-5-7(10)11/h2-4H,1,5H2,(H,10,11)
    • InChI Key: CEGRCOKTNZJXAW-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1C=NN(C=C)C=1

Computed Properties

  • Exact Mass: 168.05349212g/mol
  • Monoisotopic Mass: 168.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 64.4Ų

2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1730098-5.0g
2-[(1-ethenyl-1H-pyrazol-4-yl)oxy]acetic acid
2228748-02-3
5g
$4143.0 2023-06-04
Enamine
EN300-1730098-0.25g
2-[(1-ethenyl-1H-pyrazol-4-yl)oxy]acetic acid
2228748-02-3
0.25g
$1315.0 2023-09-20
Enamine
EN300-1730098-1g
2-[(1-ethenyl-1H-pyrazol-4-yl)oxy]acetic acid
2228748-02-3
1g
$1429.0 2023-09-20
Enamine
EN300-1730098-0.05g
2-[(1-ethenyl-1H-pyrazol-4-yl)oxy]acetic acid
2228748-02-3
0.05g
$1200.0 2023-09-20
Enamine
EN300-1730098-0.1g
2-[(1-ethenyl-1H-pyrazol-4-yl)oxy]acetic acid
2228748-02-3
0.1g
$1257.0 2023-09-20
Enamine
EN300-1730098-10.0g
2-[(1-ethenyl-1H-pyrazol-4-yl)oxy]acetic acid
2228748-02-3
10g
$6144.0 2023-06-04
Enamine
EN300-1730098-5g
2-[(1-ethenyl-1H-pyrazol-4-yl)oxy]acetic acid
2228748-02-3
5g
$4143.0 2023-09-20
Enamine
EN300-1730098-1.0g
2-[(1-ethenyl-1H-pyrazol-4-yl)oxy]acetic acid
2228748-02-3
1g
$1429.0 2023-06-04
Enamine
EN300-1730098-2.5g
2-[(1-ethenyl-1H-pyrazol-4-yl)oxy]acetic acid
2228748-02-3
2.5g
$2800.0 2023-09-20
Enamine
EN300-1730098-10g
2-[(1-ethenyl-1H-pyrazol-4-yl)oxy]acetic acid
2228748-02-3
10g
$6144.0 2023-09-20

Additional information on 2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid

Introduction to 2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid (CAS No. 2228748-02-3)

2-(1-Ethenyl-1H-pyrazol-4-yl)oxyacetic acid (CAS No. 2228748-02-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.

The chemical structure of 2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid is characterized by a pyrazole ring linked to an ethenyl group and an oxyacetic acid moiety. The presence of these functional groups imparts specific physicochemical properties that make this compound a promising candidate for various pharmacological studies. The ethenyl group, in particular, is known to enhance the lipophilicity and bioavailability of the molecule, while the oxyacetic acid moiety contributes to its acidic nature and potential for forming stable complexes with metal ions.

Recent studies have highlighted the potential of 2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid in several therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory effects, 2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid has shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are crucial for cell survival and proliferation, and their inhibition by 2-(1-ethenyl-1H-pyrazol-4-yl)oxyacetic acid could provide a new strategy for cancer therapy.

The pharmacokinetic properties of 2-(1-Ethenyl-1H-pyrazol-4-yl)oxyacetic acid have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a moderate half-life and low clearance rate. These characteristics are essential for ensuring that the drug can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

To further explore the therapeutic potential of 2-(1-Ethenyl-1H-pyrazol-4-yl)oxyacetic acid, several clinical trials are currently underway. These trials aim to evaluate the safety, efficacy, and tolerability of the compound in human subjects with various inflammatory conditions and cancers. Preliminary results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses.

In conclusion, 2-(1-Ethenyl-1H-pyrazol-4-yloxyacetic acid) (CAS No. 2228748-02-3) represents a promising candidate in the development of new therapeutic agents for inflammatory diseases and cancer. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an attractive target for further research and development. As more data from ongoing clinical trials become available, it is anticipated that this compound will play a significant role in advancing our understanding of disease mechanisms and improving patient outcomes.

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